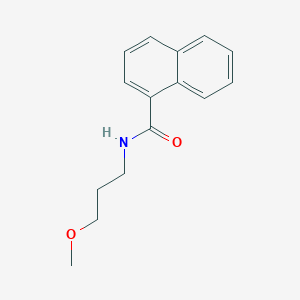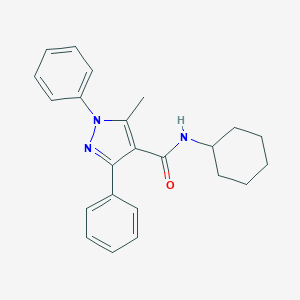
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BAY-678, and it belongs to the class of sulfonamide-based inhibitors.
Wirkmechanismus
BAY-678 works by binding to the active site of CAIX and inhibiting its activity. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction is crucial for the regulation of pH in cancer cells, and its inhibition can lead to the disruption of tumor growth. BAY-678 has been found to be a selective inhibitor of CAIX, with minimal effects on other carbonic anhydrase isoforms.
Biochemical and Physiological Effects
BAY-678 has been found to have minimal toxicity in vitro and in vivo studies. It has been shown to have a high degree of selectivity towards CAIX, with minimal effects on other carbonic anhydrase isoforms. BAY-678 has also been found to have good pharmacokinetic properties, with high solubility and bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
BAY-678 has several advantages for use in lab experiments. It is highly selective towards CAIX, which makes it a useful tool for studying the role of CAIX in cancer cells. BAY-678 has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, BAY-678 has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, BAY-678 is a sulfonamide-based inhibitor, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of BAY-678. One potential direction is the development of BAY-678 as a therapeutic agent for cancer. BAY-678 has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another potential direction is the study of BAY-678 in other diseases, such as glaucoma and Alzheimer's disease. BAY-678 has been found to have potential applications in these diseases, and further studies are needed to determine its efficacy. Finally, there is a need for further studies to understand the long-term effects of BAY-678 and its potential side effects.
Synthesemethoden
The synthesis of BAY-678 involves the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloro-3-cyanopyridine in the presence of a base to form the intermediate product. The intermediate product is then reacted with diethyl sulfamide in the presence of a catalyst to yield the final product, BAY-678. This synthesis method has been optimized to produce high yields of BAY-678 with high purity.
Wissenschaftliche Forschungsanwendungen
BAY-678 has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of tumor growth. BAY-678 has also been studied for its potential applications in the treatment of glaucoma, Alzheimer's disease, and inflammation.
Eigenschaften
Produktname |
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide |
|---|---|
Molekularformel |
C16H17BrClN3O3S |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H17BrClN3O3S/c1-3-21(4-2)25(23,24)14-10-11(7-8-12(14)17)16(22)20-13-6-5-9-19-15(13)18/h5-10H,3-4H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
IHXSPJOLPJNXSH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)Br |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)


![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)